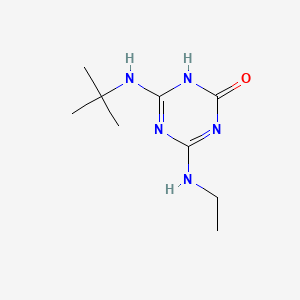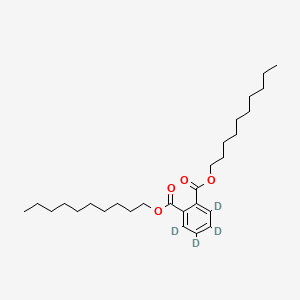
邻苯二甲酸二癸酯 D4
描述
Phthalic Acid Didecyl Ester D4, also known as didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a derivative of phthalic acid . It has a molecular formula of C28H46O4.
Synthesis Analysis
Phthalic acid esters, including Phthalic Acid Didecyl Ester D4, are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .Molecular Structure Analysis
The molecular structure of Phthalic Acid Didecyl Ester D4 is represented by the formula C28H46O4 . The IUPAC Standard InChI is InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 .科学研究应用
1. 环境影响和毒理学
邻苯二甲酸酯,包括邻苯二甲酸二癸酯 D4,在工业应用中广泛用作增塑剂,显著影响环境和人类健康。研究已经强调了它们在多种商业产品中普遍存在,导致广泛暴露。毒性的关键机制(CMTA),如氧化应激以及评估多个细胞靶点和邻苯酯混合物的重要性,已被强调,以便准确评估它们的影响。例如,已经研究了邻苯酯对鱼胚胎的生物影响,强调了评估多个细胞靶点和邻苯酯混合物对于实际和准确的毒性评估的重要性 (Mankidy et al., 2013)。
2. 降解和去除方法
研究已经集中在开发有效的降解方法,以应对邻苯酯的广泛使用和潜在的有害影响。例如,一项关于光辅助电化学降解二甲基邻苯酸的研究强调了优化因素如NaCl浓度、电流密度和温度以实现高效去除率的重要性。这凸显了先进处理方法在处理邻苯酯污染之前的潜力 (Souza et al., 2014)。
3. 消费品中的邻苯酯及其迁移
对消费品中邻苯酯的存在和迁移进行了大量研究。例如,一项研究强调了婴儿食品样品中邻苯酯的存在,强调了监测和调控敏感消费品中邻苯酯含量的重要性,以预防潜在的健康风险 (Socas-Rodríguez et al., 2018)。另一项研究揭示了常见塑料材料向唾液模拟液中邻苯酯的迁移,指出了通过日常材料持续暴露风险的重要性,以及监测此类迁移的高效分析方法的重要性 (Huelsmann et al., 2021)。
作用机制
Target of Action
Didecyl phthalate-d4, also known as Phthalic Acid Didecyl Ester D4, is a deuterium-labeled version of Didecyl phthalate It’s known that phthalates, in general, are primarily used as plasticizers and have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, as seen in didecyl phthalate-d4, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
While specific biochemical pathways involving Didecyl phthalate-d4 are not explicitly mentioned in the available literature, a related compound, dioctyl phthalate (DEHP), has been studied. DEHP was found to be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening
Pharmacokinetics
It’s known that the deuteration of drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The use of deuterium-labeled compounds like didecyl phthalate-d4 in drug development can help in the quantitation of the drug molecules, which could provide valuable insights into their effects .
Action Environment
It’s known that phthalates are very persistent and almost ubiquitous, primarily due to their large production quantities and numerous possibilities for use . This suggests that environmental factors could potentially influence the action of Didecyl phthalate-d4.
生化分析
Biochemical Properties
Phthalic Acid Didecyl Ester D4 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. The interaction between Phthalic Acid Didecyl Ester D4 and esterases leads to the breakdown of the ester bond, resulting in the formation of phthalic acid and decanol. This hydrolysis reaction is crucial for the metabolism and detoxification of Phthalic Acid Didecyl Ester D4 in biological systems .
Cellular Effects
Phthalic Acid Didecyl Ester D4 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to Phthalic Acid Didecyl Ester D4 can lead to changes in the expression of genes involved in lipid metabolism, oxidative stress response, and inflammatory pathways. Additionally, it has been observed to disrupt mitochondrial function, leading to altered energy production and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Phthalic Acid Didecyl Ester D4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phthalic Acid Didecyl Ester D4 can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating lipid metabolism and inflammation. By binding to these receptors, Phthalic Acid Didecyl Ester D4 can modulate the transcription of target genes, leading to changes in cellular processes. Additionally, it can inhibit the activity of certain enzymes involved in detoxification pathways, further contributing to its cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phthalic Acid Didecyl Ester D4 can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Phthalic Acid Didecyl Ester D4 is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products can have different biochemical properties and may exert distinct effects on cellular function. Long-term exposure to Phthalic Acid Didecyl Ester D4 has been associated with persistent changes in gene expression and cellular metabolism, indicating potential long-term impacts on cellular health .
Dosage Effects in Animal Models
The effects of Phthalic Acid Didecyl Ester D4 vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can lead to toxic effects. Studies in animal models have shown that high doses of Phthalic Acid Didecyl Ester D4 can cause liver toxicity, reproductive toxicity, and developmental abnormalities. These toxic effects are dose-dependent and highlight the importance of understanding the threshold levels for safe exposure to Phthalic Acid Didecyl Ester D4 .
Metabolic Pathways
Phthalic Acid Didecyl Ester D4 is involved in various metabolic pathways, including its hydrolysis by esterases to form phthalic acid and decanol. These metabolites can further undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, to form more water-soluble compounds that can be excreted from the body. The metabolic pathways of Phthalic Acid Didecyl Ester D4 are crucial for its detoxification and elimination from biological systems .
Transport and Distribution
Phthalic Acid Didecyl Ester D4 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be transported to various cellular compartments. The distribution of Phthalic Acid Didecyl Ester D4 within tissues can vary depending on its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of Phthalic Acid Didecyl Ester D4 can influence its activity and function. It has been observed to localize in the endoplasmic reticulum, mitochondria, and lipid droplets within cells. The localization to these specific compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. Additionally, post-translational modifications and targeting signals can direct Phthalic Acid Didecyl Ester D4 to specific subcellular locations, further influencing its function .
属性
IUPAC Name |
didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3/i17D,18D,21D,22D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIBJVOPLXHHGS-BHGUTAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



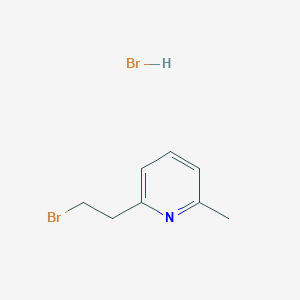
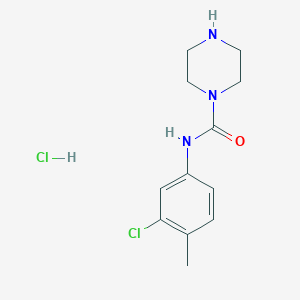
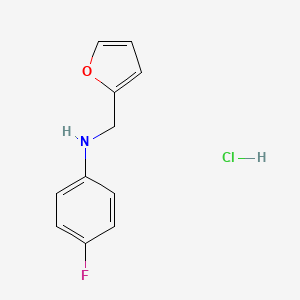
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)


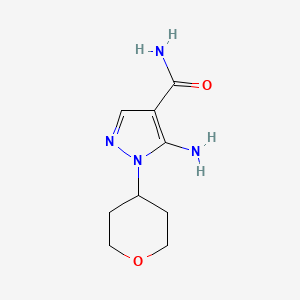
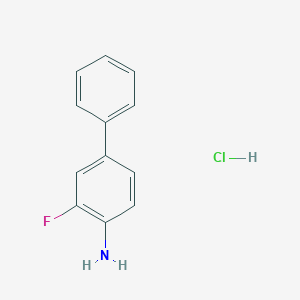
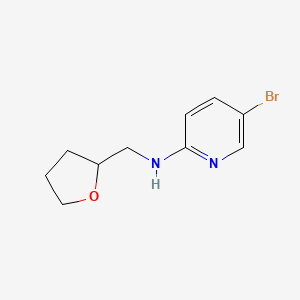
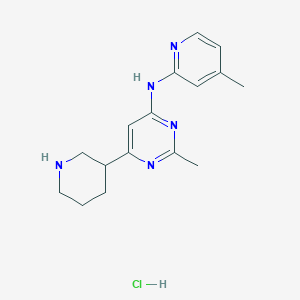
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
